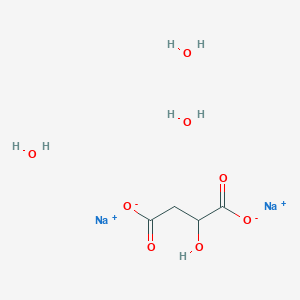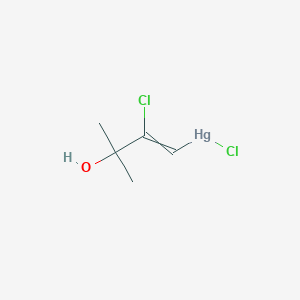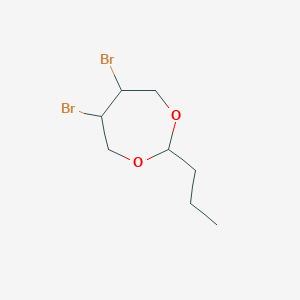![molecular formula C16H15Cl2NO2 B14491637 {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid CAS No. 64217-94-3](/img/structure/B14491637.png)
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chloromethylation of aniline derivatives, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives. Common reagents and conditions for these reactions vary, but they generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Scientific Research Applications
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context in which the compound is used.
Comparison with Similar Compounds
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chloromethylated aniline derivatives: These compounds have similar chloromethyl groups attached to the aniline ring, but their overall structures and reactivities can vary
Properties
CAS No. |
64217-94-3 |
|---|---|
Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
2-[2-[2,3-bis(chloromethyl)anilino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c17-9-12-5-3-7-15(13(12)10-18)19-14-6-2-1-4-11(14)8-16(20)21/h1-7,19H,8-10H2,(H,20,21) |
InChI Key |
FERBJBWOFPIWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC=CC(=C2CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)







![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)



![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)
